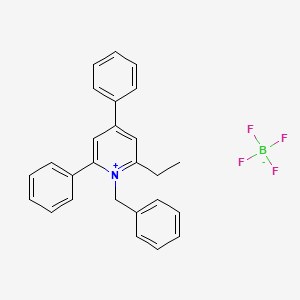

1-Benzyl-2-ethyl-4,6-diphenylpyridinium tetrafluoroborate

Descripción general

Descripción

“1-Benzyl-2-ethyl-4,6-diphenylpyridinium tetrafluoroborate” is a chemical compound with the molecular formula C26H24BF4N . It belongs to the class of quaternary ammonium compounds.

Molecular Structure Analysis

The molecular structure of “1-Benzyl-2-ethyl-4,6-diphenylpyridinium tetrafluoroborate” consists of a pyridinium ring which is substituted with benzyl and ethyl groups at the 1 and 2 positions, respectively, and phenyl groups at the 4 and 6 positions .Chemical Reactions Analysis

While specific chemical reactions involving “1-Benzyl-2-ethyl-4,6-diphenylpyridinium tetrafluoroborate” are not available in the resources, similar compounds have been reported to undergo reactions with various electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Benzyl-2-ethyl-4,6-diphenylpyridinium tetrafluoroborate” include its molecular weight, which is 437.28 g/mol . Other properties such as melting point, boiling point, and density are not specified in the available resources .Aplicaciones Científicas De Investigación

- BPEP exhibits strong fluorescence properties, making it valuable for photophysical studies. Researchers investigate its absorption and emission spectra, quantum yield, and excited-state dynamics. Additionally, BPEP-based materials find applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

- BPEP acts as a potent blocker of voltage-gated potassium channels (Kv channels). It specifically targets Kv1.3 channels, which play a crucial role in immune responses and autoimmune diseases. Researchers explore BPEP’s potential as an immunosuppressive agent for conditions like multiple sclerosis and rheumatoid arthritis .

- Some studies suggest that BPEP derivatives exhibit anticancer activity. Researchers investigate their effects on cancer cell lines, focusing on mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of tumor growth. Further exploration is needed to understand their full potential .

- BPEP-functionalized electrodes serve as electrochemical sensors. These sensors detect specific analytes (such as neurotransmitters or environmental pollutants) based on changes in current or potential. Researchers optimize BPEP-modified electrodes for selective and sensitive detection .

- BPEP participates in supramolecular assemblies due to its cationic nature. Researchers explore its interactions with anions, host-guest complexes, and self-assembly behavior. Applications include molecular recognition, drug delivery, and functional materials .

- BPEP derivatives are used as fluorescent probes for cellular imaging. Their ability to selectively stain specific organelles or cellular structures aids in visualizing biological processes. Researchers design BPEP-based probes for live-cell imaging and tracking intracellular events .

Photophysics and Optoelectronics

Ion Channel Modulation

Anticancer Research

Electrochemical Sensing

Supramolecular Chemistry

Biological Imaging

Propiedades

IUPAC Name |

1-benzyl-2-ethyl-4,6-diphenylpyridin-1-ium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N.BF4/c1-2-25-18-24(22-14-8-4-9-15-22)19-26(23-16-10-5-11-17-23)27(25)20-21-12-6-3-7-13-21;2-1(3,4)5/h3-19H,2,20H2,1H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMQQDRCWPKQAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCC1=[N+](C(=CC(=C1)C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24BF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-2-ethyl-4,6-diphenylpyridinium tetrafluoroborate | |

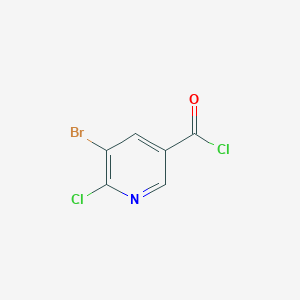

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-1,3,7-triaza-spiro[4.5]decane-2,4-dione](/img/structure/B3043197.png)

![1-[2-(1-Piperidyl)phenyl]ethanol](/img/structure/B3043201.png)

![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;bromide](/img/structure/B3043205.png)